molecular formula C20H26 B11958628 1,2-Di(2,4,6-trimethylphenyl)ethane CAS No. 4674-23-1

1,2-Di(2,4,6-trimethylphenyl)ethane

Cat. No.: B11958628
CAS No.: 4674-23-1
M. Wt: 266.4 g/mol
InChI Key: TUIQGWQRVMJCAK-UHFFFAOYSA-N
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Description

1,2-Di(2,4,6-trimethylphenyl)ethane is an organic compound with the molecular formula C20H26. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an ethane backbone. This compound is notable for its structural complexity and the presence of multiple aromatic rings, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(2,4,6-trimethylphenyl)ethane typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable ethane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di(2,4,6-trimethylphenyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Di(2,4,6-trimethylphenyl)ethane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are limited.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Di(2,4,6-trimethylphenyl)ethane primarily involves its interaction with other chemical species through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its reactivity and interactions with other molecules. The presence of multiple methyl groups on the aromatic rings also affects its steric and electronic properties, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific arrangement of methyl groups on the aromatic rings, which influences its chemical behavior and makes it distinct from other similar compounds. This unique structure allows for specific interactions and reactivity patterns that are not observed in other related compounds .

Properties

CAS No.

4674-23-1

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethyl]benzene

InChI

InChI=1S/C20H26/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3

InChI Key

TUIQGWQRVMJCAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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